An In-depth Technical Guide to 4,5,7-Trimethyl-2H-chromen-2-one: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 4,5,7-Trimethyl-2H-chromen-2-one: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, spectral characterization, and potential biological applications of the coumarin derivative, 4,5,7-Trimethyl-2H-chromen-2-one. As a member of the coumarin family, a class of compounds renowned for their diverse pharmacological activities, this molecule holds significant interest for further investigation in drug discovery and materials science.
Core Molecular Attributes and Physicochemical Properties
4,5,7-Trimethyl-2H-chromen-2-one, also known as 4,5,7-trimethylcoumarin, possesses a benzopyrone core structure with three methyl group substitutions. These substitutions significantly influence its electronic and steric properties, thereby affecting its reactivity and biological interactions.
Molecular Structure:
Caption: Chemical structure of 4,5,7-Trimethyl-2H-chromen-2-one.
Table 1: Physicochemical Properties of 4,5,7-Trimethyl-2H-chromen-2-one
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₂ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| IUPAC Name | 4,5,7-trimethylchromen-2-one | [1] |
| CAS Number | 14002-91-6 | [1] |
| XLogP3 | 2.6 | [1] |
| Melting Point | Not experimentally determined; Estimated based on related compounds. | |
| Boiling Point | Not experimentally determined; Estimated based on related compounds. | |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and chloroform; limited solubility in water.[2] |
Synthesis of 4,5,7-Trimethyl-2H-chromen-2-one
The most common and efficient method for the synthesis of 4-substituted coumarins is the Pechmann condensation.[3] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of 4,5,7-Trimethyl-2H-chromen-2-one, the logical precursors are 3,5-dimethylphenol and ethyl acetoacetate.
Proposed Synthetic Pathway:
Caption: Proposed Pechmann condensation for the synthesis of 4,5,7-Trimethyl-2H-chromen-2-one.
Detailed Experimental Protocol: Pechmann Condensation
This protocol is adapted from established procedures for the synthesis of related trimethylcoumarins.[4]
Materials:
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3,5-Dimethylphenol
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Ethyl acetoacetate
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Concentrated sulfuric acid (H₂SO₄)
-
Ethanol
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Ice-cold water
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Sodium bicarbonate (NaHCO₃) solution (5%)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, add 3,5-dimethylphenol (1.0 eq).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2.5 eq) with continuous stirring.
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To this mixture, add ethyl acetoacetate (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
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Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.
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A solid precipitate will form. Filter the crude product using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.
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To remove any unreacted phenol and acid, wash the crude product with a 5% sodium bicarbonate solution, followed by another wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 4,5,7-Trimethyl-2H-chromen-2-one.
-
Dry the purified crystals under vacuum.
Causality Behind Experimental Choices:
-
The use of concentrated sulfuric acid serves as both a catalyst and a dehydrating agent, facilitating the condensation and subsequent cyclization.
-
Maintaining a low temperature during the initial addition of reagents is crucial to control the exothermic reaction and prevent unwanted side products.
-
The final recrystallization step from ethanol is essential for obtaining a high-purity product suitable for analytical and biological studies.
Spectral Analysis and Characterization
The structure of the synthesized 4,5,7-Trimethyl-2H-chromen-2-one can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the olefinic proton, and the three methyl groups. Based on data from similar coumarin structures, the predicted chemical shifts are as follows:
Table 2: Predicted ¹H NMR Chemical Shifts for 4,5,7-Trimethyl-2H-chromen-2-one
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~6.1-6.3 | Singlet |
| H-6 | ~6.8-7.0 | Singlet |
| H-8 | ~6.9-7.1 | Singlet |
| 4-CH₃ | ~2.3-2.5 | Singlet |
| 5-CH₃ | ~2.2-2.4 | Singlet |
| 7-CH₃ | ~2.3-2.5 | Singlet |
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for 4,5,7-Trimethyl-2H-chromen-2-one
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~160-162 |
| C-3 | ~112-115 |
| C-4 | ~150-153 |
| C-4a | ~115-118 |
| C-5 | ~138-140 |
| C-6 | ~125-128 |
| C-7 | ~140-143 |
| C-8 | ~118-120 |
| C-8a | ~152-155 |
| 4-CH₃ | ~18-20 |
| 5-CH₃ | ~15-17 |
| 7-CH₃ | ~20-22 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Expected IR Absorption Bands for 4,5,7-Trimethyl-2H-chromen-2-one
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (lactone) | 1700-1740 | Strong |
| C=C (aromatic) | 1500-1600 | Medium-Strong |
| C-O (ester) | 1200-1300 | Strong |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-3000 | Medium |
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The GC-MS data available on PubChem shows a molecular ion peak (M⁺) at m/z 188, which corresponds to the molecular weight of the compound.[1] The major fragment peaks are observed at m/z 160 and 145, likely corresponding to the loss of a carbonyl group (CO) and a methyl radical (CH₃), respectively.[1]
Potential Biological Activities and Applications
While specific biological studies on 4,5,7-Trimethyl-2H-chromen-2-one are limited in the available literature, the broader class of coumarin derivatives is well-known for a wide array of pharmacological properties. These include anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[5][6]
The presence and position of the methyl groups on the coumarin scaffold can significantly modulate these biological effects. It has been demonstrated that methyl substitution can enhance the cytotoxic activity of coumarins against various cancer cell lines.[5] Therefore, 4,5,7-Trimethyl-2H-chromen-2-one represents a promising candidate for screening in anticancer drug discovery programs. Its potential as an antioxidant and anti-inflammatory agent also warrants investigation.
Safety and Handling
As a research chemical with limited toxicological data, 4,5,7-Trimethyl-2H-chromen-2-one should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4,5,7-Trimethyl-2H-chromen-2-one is a coumarin derivative with potential for further exploration in medicinal chemistry and materials science. This guide provides a foundational understanding of its core properties, a reliable synthetic protocol, and an overview of its expected spectral characteristics. The diverse biological activities associated with the coumarin scaffold suggest that this compound could be a valuable subject for future pharmacological and toxicological studies, particularly in the context of anticancer drug development.
References
-
PubChem. 4,5,7-Trimethyl-2H-chromen-2-one. National Center for Biotechnology Information. [Link]
-
Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., ... & Zia-Ullah. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural product research, 17(2), 115-125. [Link]
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Wikipedia. Pechmann condensation. [Link]
-
MDPI. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. [Link]
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PubMed Central (PMC). Coumarin-transition metal complexes with biological activity: current trends and perspectives. [Link]
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Solubility of Things. Coumarin 334. [Link]
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PubMed Central (PMC). Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines. [Link]
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RSC Publishing. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. [Link]
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PubMed Central (PMC). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. [Link]
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MDPI. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. [Link]
-
ResearchGate. 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001218). [Link]
-
The Good Scents Company. 7-hydroxy-4-methyl coumarin. [Link]
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PubChem. 4,5,7-Trimethyl-2H-chromen-2-one. [Link]
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Pharmaffiliates. 4,5,7-Trimethylcoumarin. [Link]
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PubMed Central (PMC). Coumarin-transition metal complexes with biological activity: current trends and perspectives. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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## Application Note: A Rigorous Protocol for Measuring the Fluorescence Quantum Yield of Coumarin Dyes